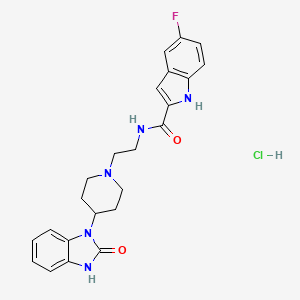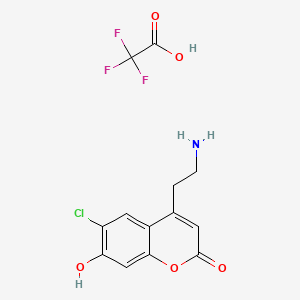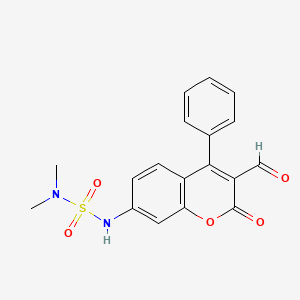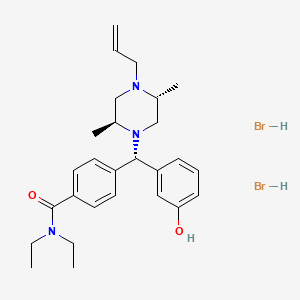![molecular formula C₂₂H₂₉FN₃O₉P B560571 propan-2-yl (2R)-2-[[[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate CAS No. 1496552-16-9](/img/structure/B560571.png)
propan-2-yl (2R)-2-[[[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate
Übersicht
Beschreibung
Sofosbuvir impurity A is a process-related impurity found in the synthesis of Sofosbuvir, a nucleotide analog used as an antiviral medication for the treatment of hepatitis C virus (HCV) infections. Sofosbuvir impurity A is identified as 1-β-D-Arabinofuranosyluracil-2-C-methyl . The presence of impurities like Sofosbuvir impurity A is critical to monitor and control to ensure the safety and efficacy of the pharmaceutical product.
Wissenschaftliche Forschungsanwendungen
Sofosbuvir-Verunreinigung A wird in verschiedenen Anwendungen in der wissenschaftlichen Forschung verwendet, darunter:
Biologie: Es wird auf seine potenzielle biologische Aktivität und seine Wechselwirkungen mit biologischen Molekülen untersucht.
Medizin: Es wird bei der Qualitätskontrolle und -sicherung von Sofosbuvir verwendet, um die Sicherheit und Wirksamkeit des Arzneimittels zu gewährleisten.
5. Wirkmechanismus
Der Wirkmechanismus von Sofosbuvir-Verunreinigung A ist nicht gut dokumentiert, da es in erster Linie als Verunreinigung und nicht als aktiver pharmazeutischer Wirkstoff angesehen wird. Es ist strukturell verwandt mit Sofosbuvir, das die RNA-abhängige RNA-Polymerase NS5B des Hepatitis-C-Virus hemmt. Sofosbuvir wird zu seiner aktiven Form metabolisiert, die sich in die virale RNA einbaut und als defektes Substrat wirkt, wodurch die Virusreplikation gehemmt wird .
Vorbereitungsmethoden
The synthesis of Sofosbuvir impurity A involves multiple steps, including the protection and deprotection of hydroxyl groups and the use of various reagents and conditions. The general synthetic route includes:
Grafting a terminal hydroxyl group: of the first compound with a protective group to obtain an intermediate.
Grafting a second protecting group: on the cyclic hydroxyl of the intermediate to obtain another intermediate.
Removing the first protective group: to obtain a new intermediate.
Grafting a third protecting group: on the terminal hydroxyl of the intermediate.
Removing the third protective group: to obtain Sofosbuvir impurity A.
Industrial production methods involve the use of high-performance liquid chromatography (HPLC) to separate and purify the impurity from the main product .
Analyse Chemischer Reaktionen
Sofosbuvir-Verunreinigung A unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff. Übliche Reagenzien sind Wasserstoffperoxid und Kaliumpermanganat.
Reduktion: Diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff. Übliche Reagenzien sind Natriumborhydrid und Lithiumaluminiumhydrid.
Substitution: Diese Reaktion beinhaltet den Austausch eines Atoms oder einer Gruppe durch ein anderes.
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und verwendeten Reagenzien ab. So kann Oxidation zu Carbonsäuren führen, während Reduktion zu Alkoholen führen kann.
Wirkmechanismus
The mechanism of action of Sofosbuvir impurity A is not well-documented, as it is primarily considered an impurity rather than an active pharmaceutical ingredient. it is structurally related to Sofosbuvir, which inhibits the hepatitis C virus NS5B RNA-dependent RNA polymerase. Sofosbuvir is metabolized into its active form, which incorporates into the viral RNA and acts as a defective substrate, thereby inhibiting viral replication .
Vergleich Mit ähnlichen Verbindungen
Sofosbuvir-Verunreinigung A kann mit anderen ähnlichen Verbindungen verglichen werden, wie z. B.:
Sofosbuvir-Verunreinigung B: Eine weitere prozessbedingte Verunreinigung mit einer anderen Struktur und Eigenschaften.
Sofosbuvir-Verunreinigung C: Ein Abbauprodukt, das unter bestimmten Bedingungen gebildet wird.
Sofosbuvir-Verunreinigung D: Ein Nebenprodukt des Syntheseprozesses.
Die Einzigartigkeit von Sofosbuvir-Verunreinigung A liegt in seiner spezifischen Struktur und seinem Bildungsweg, der es von anderen Verunreinigungen und Abbauprodukten unterscheidet.
Eigenschaften
IUPAC Name |
propan-2-yl (2R)-2-[[[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29FN3O9P/c1-13(2)33-19(29)14(3)25-36(31,35-15-8-6-5-7-9-15)32-12-16-18(28)22(4,23)20(34-16)26-11-10-17(27)24-21(26)30/h5-11,13-14,16,18,20,28H,12H2,1-4H3,(H,25,31)(H,24,27,30)/t14-,16-,18-,20-,22-,36-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TTZHDVOVKQGIBA-KHFYHRBSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C(C)NP(=O)(OCC1C(C(C(O1)N2C=CC(=O)NC2=O)(C)F)O)OC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)OC(C)C)N[P@@](=O)(OC[C@@H]1[C@H]([C@@]([C@@H](O1)N2C=CC(=O)NC2=O)(C)F)O)OC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29FN3O9P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
529.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-[(E)-3-(4-Chlorophenyl)prop-2-enoyl]-3-[(3,4-dichlorophenyl)methyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B560489.png)
![6-[2-Chloro-4-(1,3-thiazol-5-yl)phenyl]-8-ethyl-2-[4-(4-methylpiperazin-1-yl)anilino]pyrido[2,3-d]pyrimidin-7-one;hydrochloride](/img/structure/B560494.png)



![3-[[[4-(6-Methylpyridin-2-yl)-5-([1,2,4]triazolo[1,5-a]pyridin-6-yl)-1,3-thiazol-2-yl]amino]methyl]benzonitrile](/img/structure/B560498.png)


![2,10-Dihydroxy-11-oxapentacyclo[10.8.0.02,10.04,9.014,19]icosa-1(20),4,6,8,12,14,16,18-octaen-3-one](/img/structure/B560502.png)


![4-[[4-[2,5-Dimethoxy-4-(4-nitrophenylazo)phenylazo]phenyl](methyl)amino]butyric acid](/img/structure/B560508.png)
![2-[2-(4-Methylbenzoylimino)benzothiazol-3-yl]butyric acid](/img/structure/B560509.png)

